

Comparing Amino-Tri-(carboxyethoxymethyl)-methane to other ADC linkers

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Compound of Interest

Compound Name: Amino-Tri-(carboxyethoxymethyl)-methane

Cat. No.: B605481

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A Comparative Guide to Advanced and Conventional ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

The design and selection of a linker are critical determinants of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and safety profile. While the compound "**Amino-Tri-(carboxyethoxymethyl)-methane**" is indexed as a PEG-based cleavable linker used in the synthesis of ADCs and PROTACs, comprehensive performance data in direct comparison to established ADC linkers is not readily available in peer-reviewed literature. Its name and structure suggest a trifunctional core, a characteristic often exploited in branched or multi-functional linkers.

This guide, therefore, provides a comparative analysis of the conceptual class that "**Amino-Tri-(carboxyethoxymethyl)-methane**" represents—branched/multi-functional linkers—against two clinically and preclinically validated linear linkers: a cleavable dipeptide linker (Val-Cit-PABC) and a non-cleavable thioether linker (SMCC).

Overview of ADC Linker Architectures

The linker in an ADC must be stable enough to prevent premature payload release in systemic circulation while allowing for efficient drug liberation at the tumor site. The architectural design

of the linker—linear versus branched—can significantly impact these properties.

- **Linear Linkers:** These represent the conventional approach, connecting a single antibody conjugation site to a single payload molecule. They are broadly classified as cleavable or non-cleavable.
 - **Cleavable (e.g., Val-Cit-PABC):** Designed to be selectively cleaved by enzymes (like cathepsins) or conditions (low pH) prevalent in the tumor microenvironment or within lysosomes. This allows for the release of the payload, which can then exert its cytotoxic effect, potentially on neighboring antigen-negative cells (the bystander effect).
 - **Non-Cleavable (e.g., SMCC):** Form a highly stable bond between the antibody and payload. Drug release occurs only after the entire ADC is internalized and the antibody component is degraded in the lysosome. This approach minimizes off-target toxicity but generally precludes a bystander effect.
- **Branched/Multi-functional Linkers:** This innovative architecture features a central scaffold that connects a single antibody conjugation site to multiple payloads. This design can be leveraged to:
 - **Increase Drug-to-Antibody Ratio (DAR):** Achieve a higher DAR with fewer modifications to the antibody, potentially enhancing potency.
 - **Deliver Dual Payloads:** Carry two distinct cytotoxic agents to target different cellular pathways, potentially overcoming drug resistance and improving efficacy through synergistic effects.
 - **Improve Physicochemical Properties:** Incorporate hydrophilic moieties, such as PEG, to enhance solubility and improve pharmacokinetics.

Quantitative Comparison of Linker Performance

The selection of a linker is a trade-off between stability, efficacy, and safety. The following tables summarize key quantitative data comparing these three linker types.

Table 1: Comparative Performance Characteristics of ADC Linkers

Parameter	Branched/Multi-Payload Linker	Linear Cleavable (Val-Cit-PABC)	Linear Non-Cleavable (SMCC)
Typical DAR	High (e.g., 6, 8, or dual-drug DAR4)	Moderate (e.g., 2, 4)	Moderate (e.g., 3-4)
Plasma Stability	Generally high; can be tuned with linker chemistry	Moderate; stable in human plasma but can show instability in rodent plasma	Very High
Payload Release Mechanism	Typically enzymatic (cleavable components)	Enzymatic (Cathepsin B)	Antibody Degradation
Bystander Killing Effect	Yes (if payload is membrane-permeable)	Yes (if payload is membrane-permeable)	No
Potency (IC50)	Potentially very high due to high DAR or synergistic payloads	High	Moderate to High
Key Advantage	High potency, ability to overcome resistance	Clinically validated, bystander effect	Excellent stability and safety profile
Key Limitation	Complex synthesis and characterization; potential for aggregation	Potential for premature release and off-target toxicity	No bystander effect; requires high antigen expression

Table 2: Representative In Vitro & In Vivo Data

Linker Type	Assay	Result	Citation
Branched	In Vitro Cytotoxicity (HER2+ cell line)	DAR 8 ADC showed greater cytotoxicity than linear DAR 4 ADC.	
Val-Cit-PABC	In Vivo Efficacy (Xenograft Model)	Led to complete tumor remission in a HER2-positive model.	
Val-Cit-PABC	Plasma Stability (Mouse)	Significant payload loss observed over 4.5 days.	
SMCC	Plasma Stability (Human)	Showed only 3% degradation after 120 hours.	
SMCC	In Vitro Cytotoxicity (HER2+ vs. HER2- cells)	Potent on HER2+ cells	

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